N,N-dimethyl-1-[6-(2-methylquinolin-5-yl)pyridin-3-yl]methanamine -

N,N-dimethyl-1-[6-(2-methylquinolin-5-yl)pyridin-3-yl]methanamine

Catalog Number: EVT-4001994
CAS Number:
Molecular Formula: C18H19N3
Molecular Weight: 277.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamines

Compound Description: This is a series of compounds synthesized and evaluated for their antimicrobial activity. Notably, compounds 4b, 4c, 4d, 4e, and 4j exhibited significant activity against various bacterial and fungal strains, surpassing the potency of standard drugs like ampicillin and griseofulvin. []

Relevance: These compounds share a core imidazo[1,2-a]pyridine structure with the target compound, N,N-dimethyl-1-[6-(2-methylquinolin-5-yl)pyridin-3-yl]methanamine. The variations lie in the substitution pattern on the imidazo[1,2-a]pyridine ring, with the related compounds featuring an aryl group at the 2-position and a methyl group at the 5-position, while the target compound incorporates a 2-methylquinolin-5-yl substituent at the 6-position of a pyridine ring linked to the methanamine moiety. This structural similarity suggests potential overlapping pharmacological properties and warrants further investigation into the antimicrobial activity of N,N-dimethyl-1-[6-(2-methylquinolin-5-yl)pyridin-3-yl]methanamine.

3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103)

Compound Description: AM103 is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). This compound demonstrates excellent inhibition of leukotriene synthesis both in vitro and in vivo, making it a promising candidate for the treatment of respiratory conditions like asthma. It has completed phase 1 clinical trials in healthy volunteers, highlighting its potential therapeutic value. [, ]

Relevance: While AM103 belongs to a different chemical class than N,N-dimethyl-1-[6-(2-methylquinolin-5-yl)pyridin-3-yl]methanamine, both compounds share a common structural feature: the presence of a substituted pyridine ring. AM103 incorporates two distinct pyridine rings, one substituted with a methoxy group at the 6-position and another with a 2-ylmethoxy group, while the target compound features a 2-methylquinolin-5-yl substituent at the 6-position of a pyridine ring. This shared motif underscores the importance of pyridine rings as pharmacophores in drug development and suggests the potential for N,N-dimethyl-1-[6-(2-methylquinolin-5-yl)pyridin-3-yl]methanamine to exhibit biological activities related to pyridine-containing compounds like AM103.

(2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide (Compound 6)

Compound Description: Compound 6 is a potent and orally active inhibitor of dipeptidyl peptidase IV (DPP-4), designed for the treatment of type 2 diabetes. It displays excellent selectivity for DPP-4, favorable oral bioavailability in preclinical species, and in vivo efficacy in animal models, making it a promising candidate for further clinical development. []

Relevance: Similar to AM103, Compound 6 shares the presence of a substituted pyridine ring with N,N-dimethyl-1-[6-(2-methylquinolin-5-yl)pyridin-3-yl]methanamine, despite belonging to a different chemical class. Compound 6 features a [, , ]triazolo[1,5-a]-pyridin-6-yl substituent on a phenyl ring, while the target compound has a 2-methylquinolin-5-yl group at the 6-position of a pyridine ring. This common structural element reinforces the significance of pyridine rings as important pharmacophores in medicinal chemistry and suggests potential avenues for exploring the biological activity of N,N-dimethyl-1-[6-(2-methylquinolin-5-yl)pyridin-3-yl]methanamine in relation to pyridine-containing compounds like Compound 6.

3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP)

Compound Description: MTIP acts as a novel and potent antagonist of the corticotropin-releasing factor receptor 1 (CRF1). It demonstrates high affinity for rat pituitary membranes and cloned human CRF1, exceeding that of other commonly used drugs, with minimal activity at the CRF2 receptor. MTIP exhibits favorable oral bioavailability, advantageous pharmacokinetic properties, and efficacy in animal models of alcoholism, making it a promising candidate for the treatment of alcohol dependence. []

Relevance: MTIP shares a common structural element with N,N-dimethyl-1-[6-(2-methylquinolin-5-yl)pyridin-3-yl]methanamine: the presence of a nitrogen-containing heterocyclic ring system. MTIP incorporates an imidazo[1,2-b]pyridazine scaffold, whereas the target compound features a pyridine ring. Despite differences in their overall structures and pharmacological targets, this shared structural motif highlights the importance of nitrogen-containing heterocycles in drug design and suggests potential avenues for investigating the biological activity of N,N-dimethyl-1-[6-(2-methylquinolin-5-yl)pyridin-3-yl]methanamine in relation to heterocyclic compounds like MTIP.

N,N-dimethyl-4-aminoazobenzene

Compound Description: This compound, along with 4-aminoazobenzene (AB) and N-methyl-4-aminoazobenzene, exhibits potent hepatocarcinogenicity in male C57BL/6 X C3H/He F1 (B6C3F1) mice, inducing multiple hepatomas in a dose-dependent manner. Notably, this carcinogenic effect is not observed in adult rats, highlighting species-specific differences in susceptibility. []

Relevance: N,N-dimethyl-4-aminoazobenzene belongs to the azo dye class of compounds, which share a characteristic azo group (-N=N-) connecting two aromatic rings. While the target compound, N,N-dimethyl-1-[6-(2-methylquinolin-5-yl)pyridin-3-yl]methanamine, does not belong to the azo dye class, both compounds share a common structural feature: the N,N-dimethylamino group. This similarity, albeit limited, highlights the potential for N,N-dimethyl-1-[6-(2-methylquinolin-5-yl)pyridin-3-yl]methanamine to interact with biological targets similar to those affected by N,N-dimethyl-4-aminoazobenzene, particularly in the context of its potential metabolic fate and possible toxic effects.

N,N-Dimethyl-p-phenylenediamine (DMPD)

Compound Description: DMPD readily reacts with oxyhemoglobin, generating ferrihemoglobin and the N,N-dimethyl-p-phenylenediamine radical cation (DMPP.+). This reaction is partially inhibited by both catalase and superoxide dismutase, suggesting the involvement of reactive oxygen species. DMPD.+ further oxidizes hemoglobin to ferrihemoglobin and reacts with glutathione, predominantly through its quinonediimine form, leading to the formation of isomeric glutathione adducts. In human red blood cells, DMPD induces ferrihemoglobin formation, glutathione depletion, and thioether production, demonstrating its metabolic transformation in blood. []

Relevance: DMPD and N,N-dimethyl-1-[6-(2-methylquinolin-5-yl)pyridin-3-yl]methanamine both contain the N,N-dimethylamino group as a prominent structural feature. This similarity highlights the potential for the target compound to undergo similar metabolic transformations as DMPD, particularly oxidation to a radical cation. Understanding the potential metabolic fate of N,N-dimethyl-1-[6-(2-methylquinolin-5-yl)pyridin-3-yl]methanamine, particularly its possible oxidation to a reactive radical species, is crucial for assessing its safety profile and potential biological activity.

Properties

Product Name

N,N-dimethyl-1-[6-(2-methylquinolin-5-yl)pyridin-3-yl]methanamine

IUPAC Name

N,N-dimethyl-1-[6-(2-methylquinolin-5-yl)pyridin-3-yl]methanamine

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C18H19N3/c1-13-7-9-16-15(5-4-6-18(16)20-13)17-10-8-14(11-19-17)12-21(2)3/h4-11H,12H2,1-3H3

InChI Key

LEHJWNHZVUJGBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)C3=NC=C(C=C3)CN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.